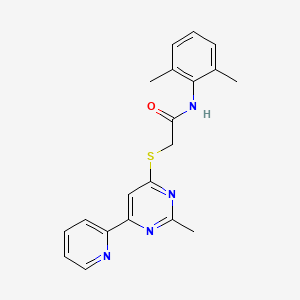

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-7-6-8-14(2)20(13)24-18(25)12-26-19-11-17(22-15(3)23-19)16-9-4-5-10-21-16/h4-11H,12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPDAUHAASSQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, autophagy, and inflammatory responses. Dysregulation of SIRT2 has been linked to multiple diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Aromatic Ring : The presence of the 2,6-dimethylphenyl group enhances lipophilicity and may contribute to the compound's ability to penetrate cellular membranes.

- Pyrimidine and Pyridine Moieties : These heterocycles are known for their biological activity and may interact with various biological targets.

The compound acts primarily as a SIRT2 inhibitor . SIRT2 is involved in deacetylating various proteins that regulate cell survival and proliferation. By inhibiting SIRT2, this compound can potentially alter cellular pathways involved in cancer progression and inflammatory responses.

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on SIRT2 with an IC50 value indicating potent activity. For example:

Case Studies

-

Anti-Cancer Activity : In a study focusing on triple-negative breast cancer (TNBC), the compound showed a significant reduction in cell proliferation with an IC50 value of 0.126 µM. It also inhibited lung metastasis more effectively than established treatments like TAE226 .

- Model Used : BALB/c nude mouse model with MDA-MB-231 TNBC cells.

- Outcome : Demonstrated over a 20-fold selectivity for cancer cells compared to normal cells.

- Anti-inflammatory Effects : The compound was evaluated for its potential to modulate inflammatory responses by inhibiting SIRT2 activity, which is known to influence immune cell function and cytokine production .

Safety Profile

In vivo studies have assessed the safety profile of this compound. A subacute toxicity study indicated that the compound could be administered at high doses (40 mg/kg) without significant adverse effects on healthy mice .

Summary of Findings

| Parameter | Result |

|---|---|

| Toxicity | Low at high doses |

| Selectivity | High for cancer cells |

| Mechanism | SIRT2 inhibition |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against common pathogens. For instance, studies have shown that compounds with similar structural motifs demonstrate significant efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxicity

The cytotoxic effects of N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide have been investigated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized thioacetylated pyrimidine derivatives and assessed their antibacterial and antifungal activities using agar diffusion methods. Results indicated enhanced antimicrobial potency compared to standard drugs like ceftriaxone .

- Anticancer Mechanisms : Molecular docking studies involving pyrimidine derivatives revealed significant binding affinities to cancer-related targets, suggesting mechanisms for their anticancer activity. Structural modifications were highlighted as critical for enhancing biological efficacy .

- Anticonvulsant Studies : The anticonvulsant activity was evaluated in vivo using models with pentylenetetrazole-induced seizures. While some derivatives showed reduced seizure frequency, most did not achieve significant protective effects compared to established anticonvulsants like diazepam .

Chemical Reactions Analysis

Cycloaddition Reactions Involving the 1,2,3-Triazole Ring

The 1,2,3-triazole group undergoes regioselective cycloaddition reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for synthesizing substituted triazoles. For example:

The triazole’s rigid planar structure enables π-π stacking and dipole interactions, facilitating cycloaddition with alkynes or nitriles under mild conditions .

Sulfonamide Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions. Key transformations include:

The sulfonyl group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling functionalization .

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening and substitution reactions under acidic or basic conditions:

The ring strain in azetidine enhances reactivity, allowing for efficient functionalization .

4.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide and analogous compounds:

Structural and Functional Analysis

- Thioether vs.

- Pyridine-Pyrimidine Core : The fused pyridine-pyrimidine system could enable π-π stacking or metal coordination, unlike alachlor’s simpler chloroacetamide structure .

- Substituent Effects: The 2,6-dimethylphenyl group in the target compound and its diethylamino analog () may sterically hinder enzymatic degradation, enhancing metabolic stability compared to alachlor’s 2,6-diethylphenyl group .

- Synthetic Pathways : The target compound’s synthesis aligns with methods for alkylating pyrimidinethiones, whereas alachlor and oxadixyl require nucleophilic substitution of chloroacetamides .

Research Findings

- ADMET Properties: Thioether-containing compounds like the target molecule may exhibit prolonged half-lives due to resistance to oxidative metabolism, though increased molecular weight (compared to ’s diethylamino analog) could limit bioavailability .

- Biological Activity: Pyrimidine derivatives with pyridinyl substituents (e.g., the target compound) often target enzymes like dihydrofolate reductase or acetyl-CoA carboxylase in pests, whereas oxadixyl’s oxazolidinone group inhibits fungal RNA polymerase .

Physical Properties

- The benzyl-substituted analog () has a melting point of 196°C, suggesting high crystallinity, which may correlate with the target compound’s stability . In contrast, alachlor’s lower molecular weight (269.77 g/mol) likely contributes to its volatility as a pre-emergent herbicide .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

- Methodology : Key parameters include:

- Temperature control : Reactions involving thioether linkages (e.g., alkylation of thiopyrimidines) require precise thermal regulation to avoid side reactions (e.g., decomposition of pyrimidine rings) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during thioacetamide formation .

- Stoichiometry : A 2.8-fold molar excess of sodium methylate ensures complete deprotonation of thiol intermediates, critical for high yields in pyrimidine alkylation steps .

- Validation : Monitor reaction progress via TLC and intermediate purification using column chromatography .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., pyridin-2-yl vs. pyrimidin-4-yl groups) and thioacetamide bond formation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for sulfur-containing fragments .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and phenyl rings), which influence biological activity .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for synthesizing this compound?

- Approach :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states in thioacetamide bond formation, identifying energy barriers for regioselective alkylation .

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways for pyrimidine functionalization, minimizing trial-and-error experimentation .

- Integration : Combine computational predictions with experimental validation (e.g., kinetic studies) to refine synthetic routes .

Q. How do structural modifications (e.g., substituents on the pyridin-2-yl group) affect biological activity?

- Experimental design :

- SAR studies : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) and assay activity against target enzymes (e.g., kinases) .

- Crystallographic analysis : Compare binding modes in protein-ligand complexes to identify critical interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .

- Data interpretation : Use statistical models (e.g., multivariate regression) to correlate electronic parameters (Hammett constants) with potency .

Q. How can researchers resolve contradictions in reported yield data for this compound?

- Root cause analysis :

- Impurity profiling : LC-MS identifies side products (e.g., over-alkylated derivatives) that reduce yields .

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, catalyst loading) causing yield discrepancies .

- Case study : In one study, adjusting reaction time from 12 to 8 hours increased yield from 62% to 78% by minimizing hydrolysis of the thioacetamide group .

Q. What strategies mitigate regioselectivity challenges during pyrimidine alkylation?

- Mechanistic insights :

- Protecting groups : Temporarily block reactive sites (e.g., pyridin-2-yl nitrogen) to direct alkylation to the pyrimidin-4-yl sulfur .

- Catalytic control : Use transition metals (e.g., Cu(I)) to stabilize intermediates and enhance regioselectivity .

- Validation : Monitor regiochemical outcomes via -NMR coupling constants for pyrimidine protons .

Methodological Resources

Q. What advanced techniques study the compound’s interaction with biological targets?

- Biophysical methods :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., ) for receptor-ligand interactions .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .

- In silico docking : Use AutoDock Vina to predict binding poses in enzyme active sites, guiding mutagenesis studies .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Protocol :

- Forced degradation : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to identify labile groups (e.g., thioether bonds) .

- HPLC-MS stability profiling : Track degradation products over time to infer degradation pathways .

- Outcome : Data inform formulation strategies (e.g., lyophilization for hydrolysis-prone analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.